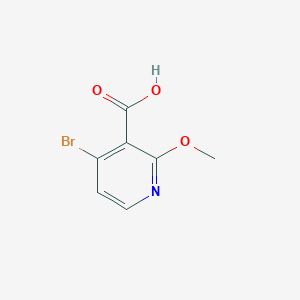

4-Bromo-2-methoxynicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-methoxynicotinic acid is a compound that is closely related to various brominated and methoxylated pyridine derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The papers provided discuss several compounds with similar bromination and methoxylation patterns on a pyridine ring, which can offer insights into the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been shown to yield 6-aminonicotinic acid with high selectivity and yield . Another method involves the bromination of 2-hydroxynicotinic acid using sodium hypobromite, avoiding the use of hazardous elemental bromine and providing high yields of 5-bromo-2-hydroxynicotinic acid . These methods highlight the feasibility of synthesizing brominated pyridine derivatives under mild and environmentally friendly conditions.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be influenced by the presence of substituents. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This indicates that the positioning of substituents can affect the overall geometry of the molecule, which is crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives can be influenced by the presence of methoxy groups. In the case of 4-bromo-3,5-di(methoxy)benzoic acid, the crystal structure shows interactions such as Br...Br and Br...π, which are indicative of the compound's potential reactivity . Similarly, the comparison of crystal structures of bromo-hydroxy-benzoic acid derivatives reveals the importance of intermolecular interactions like C—H...O hydrogen bonds and Br...O interactions . These findings suggest that this compound may also engage in specific intermolecular interactions that could influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of methoxy groups can affect the compound's acidity, boiling point, solubility, and stability . The crystal structures and intermolecular interactions also play a significant role in determining the melting points and the formation of dimers or higher-order structures in the solid state . These properties are essential for the practical application of this compound in various chemical processes.

科学的研究の応用

Synthon Modularity and Halogen Interactions

Research on halogen···halogen interactions in organic crystals, such as the study on cocrystals of 4-bromobenzamide and dicarboxylic acid, highlights the importance of synthons in crystal engineering. The design strategy for these cocrystals, which makes use of Br/OH isostructurality, demonstrates the intricate balance between molecular design and interaction, potentially applicable to the design and application of "4-Bromo-2-methoxynicotinic acid" derivatives (Tothadi, Joseph, & Desiraju, 2013).

Antioxidant Activity Analysis

The comprehensive review of methods used in determining antioxidant activity, including chemical and electrochemical assays, could be relevant for evaluating "this compound" derivatives. These methods provide a framework for assessing the potential antioxidant properties of halogenated compounds (Munteanu & Apetrei, 2021).

Environmental and Ecotoxicological Impacts

The environmental fate and ecotoxicological effects of halogenated compounds, such as 2,4-D herbicide, offer insights into the potential impacts of "this compound" in ecosystems. Understanding the environmental behavior and toxicological risks of halogenated compounds can guide the responsible use and disposal of "this compound" in research applications (Islam et al., 2017).

作用機序

Target of Action

Mode of Action

For instance, they can undergo Suzuki-Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Biochemical Pathways

Result of Action

Given its potential involvement in reactions like suzuki-miyaura cross-coupling , it may contribute to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds.

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific properties of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Bromo-2-methoxynicotinic acid in laboratory settings

特性

IUPAC Name |

4-bromo-2-methoxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDZQBDVQKWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211579-98-4 |

Source

|

| Record name | 4-bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)

![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)